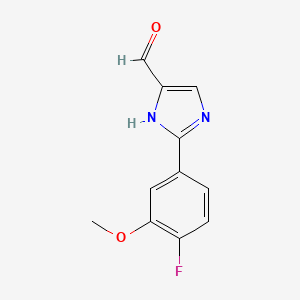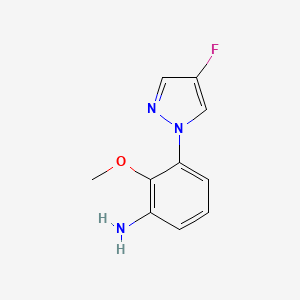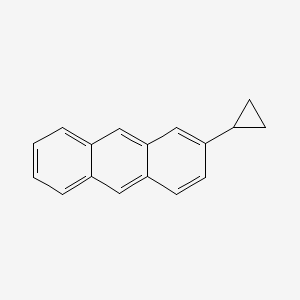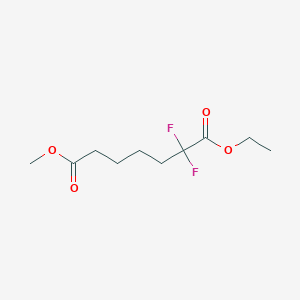
1-Ethyl 7-methyl 2,2-difluoroheptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 7-methyl 2,2-difluoroheptanedioate is an organic compound with the molecular formula C10H16F2O4 It is a diester derivative of heptanedioic acid, featuring ethyl and methyl groups along with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 7-methyl 2,2-difluoroheptanedioate typically involves esterification reactions. One common method is the reaction of heptanedioic acid with ethanol and methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The presence of fluorine atoms can be introduced through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl 7-methyl 2,2-difluoroheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of heptanedioic acid derivatives.
Reduction: Formation of 1-ethyl 7-methyl 2,2-difluoroheptanediol.
Substitution: Formation of substituted heptanedioate esters.
Scientific Research Applications
1-Ethyl 7-methyl 2,2-difluoroheptanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl 7-methyl 2,2-difluoroheptanedioate involves its interaction with molecular targets through its ester and fluorine functional groups. The compound can undergo hydrolysis to release active intermediates that interact with biological pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl 7-methyl heptanedioate: Lacks fluorine atoms, resulting in different chemical properties.
1-Ethyl 7-methyl 2-fluoroheptanedioate: Contains only one fluorine atom, leading to variations in reactivity and stability.
1-Ethyl 7-methyl 2,2-dichloroheptanedioate: Chlorine atoms instead of fluorine, affecting the compound’s electronic properties.
Uniqueness
1-Ethyl 7-methyl 2,2-difluoroheptanedioate is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects
Properties
Molecular Formula |
C10H16F2O4 |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
1-O-ethyl 7-O-methyl 2,2-difluoroheptanedioate |
InChI |
InChI=1S/C10H16F2O4/c1-3-16-9(14)10(11,12)7-5-4-6-8(13)15-2/h3-7H2,1-2H3 |
InChI Key |
PJWUCQHHGCLLFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCC(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
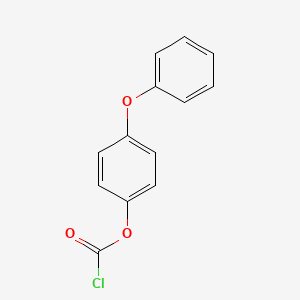
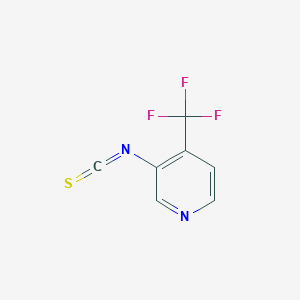

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
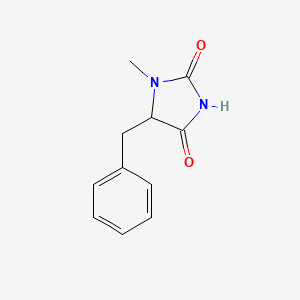
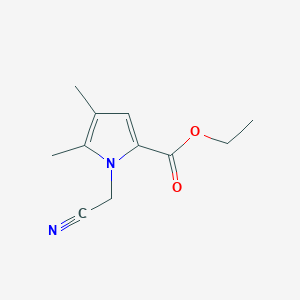

![2-[(3-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13695183.png)
